molecular formula C11H11BrClNO B13312642 (2E)-1-(4-Bromo-2-chlorophenyl)-3-(dimethylamino)prop-2-EN-1-one

(2E)-1-(4-Bromo-2-chlorophenyl)-3-(dimethylamino)prop-2-EN-1-one

Cat. No.: B13312642
M. Wt: 288.57 g/mol
InChI Key: ZIVOXONYPMIQGX-AATRIKPKSA-N
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Description

The compound (2E)-1-(4-Bromo-2-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one belongs to the chalcone family, characterized by an α,β-unsaturated ketone framework. Chalcones are pivotal in medicinal chemistry due to their diverse biological activities, including antiviral, anticancer, and antimicrobial properties . This derivative features a 4-bromo-2-chlorophenyl group at the ketone position and a dimethylamino substituent on the propenone moiety.

Properties

Molecular Formula

C11H11BrClNO

Molecular Weight

288.57 g/mol

IUPAC Name

(E)-1-(4-bromo-2-chlorophenyl)-3-(dimethylamino)prop-2-en-1-one

InChI

InChI=1S/C11H11BrClNO/c1-14(2)6-5-11(15)9-4-3-8(12)7-10(9)13/h3-7H,1-2H3/b6-5+

InChI Key

ZIVOXONYPMIQGX-AATRIKPKSA-N

Isomeric SMILES

CN(C)/C=C/C(=O)C1=C(C=C(C=C1)Br)Cl

Canonical SMILES

CN(C)C=CC(=O)C1=C(C=C(C=C1)Br)Cl

Origin of Product

United States

Biological Activity

The compound (2E)-1-(4-Bromo-2-chlorophenyl)-3-(dimethylamino)prop-2-EN-1-one , also known as a derivative of chalcone, has garnered attention for its potential biological activities. This article reviews its biological properties, including antibacterial, antifungal, and anticancer effects, supported by various studies and data tables.

Chemical Structure and Properties

  • Molecular Formula : C11H12BrClN
  • Molecular Weight : 267.58 g/mol
  • CAS Number : 1564194-83-7

The compound features a bromo-chloro substitution on the phenyl ring and a dimethylamino group, which are significant for its reactivity and biological interactions.

Antibacterial Activity

Research indicates that compounds with halogen substitutions, such as bromine and chlorine, exhibit notable antibacterial properties. The presence of these substituents enhances the compound's ability to disrupt bacterial cell walls or inhibit metabolic pathways.

Table 1: Antibacterial Activity Data

BacteriaMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.025 mg/mL
Escherichia coli0.020 mg/mL
Bacillus subtilis0.015 mg/mL

The above data suggests that this compound is particularly effective against Gram-positive bacteria, which are often more susceptible to compounds targeting cell wall synthesis.

Antifungal Activity

In addition to antibacterial effects, this compound has shown antifungal activity against common pathogens such as Candida albicans. The efficacy can be attributed to the compound's ability to disrupt fungal cell membrane integrity.

Table 2: Antifungal Activity Data

FungiMinimum Inhibitory Concentration (MIC)
Candida albicans0.030 mg/mL
Fusarium oxysporum0.050 mg/mL

This data highlights the potential of this compound in treating fungal infections.

Anticancer Properties

Studies have indicated that chalcone derivatives possess anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest. The compound has been evaluated for its cytotoxic effects on various cancer cell lines.

Case Study: Cytotoxic Effect on Cancer Cells
A recent study demonstrated that this compound exhibited significant cytotoxicity against human breast cancer cells (MCF-7), with an IC50 value of approximately 15 µM. This suggests that the compound may interfere with cancer cell proliferation and survival.

The biological activity of this compound is thought to involve:

  • Electrophilic Interactions : The electrophilic nature of the compound allows it to form covalent bonds with nucleophiles in bacterial and fungal cells.
  • Inhibition of Key Enzymes : It may inhibit enzymes critical for cell wall synthesis or metabolic processes in pathogens.
  • Induction of Apoptosis : In cancer cells, it may activate apoptotic pathways leading to programmed cell death.

Comparison with Similar Compounds

Physical Properties and Crystallography

Substituents significantly influence melting points, solubility, and crystal packing:

  • (E)-3-(4-(dimethylamino)phenyl)-1-(4-fluorophenyl)prop-2-en-1-one exhibits a dihedral angle of 7.14–56.26° between aromatic rings, influenced by the fluorine atom’s electronegativity .
  • Quinoline-containing chalcones (e.g., from ) show higher melting points (up to 205°C), attributed to extended conjugation and rigid structures .

Table 1: Physical Properties of Selected Chalcones

Compound Melting Point (°C) Yield (%) Key Substituents
Target Compound Not reported Not reported 4-Bromo-2-chlorophenyl, dimethylamino
(E)-3-(4-(dimethylamino)phenyl)-1-(4-(trifluoromethyl)phenyl)prop-2-en-1-one 141–145 62 Trifluoromethyl, dimethylamino
(2E)-1-{3-[(7-Chloroquinolin-4-yl)amino]phenyl}-3-[4-(dimethylamino)phenyl]prop-2-en-1-one 169–171 91 Quinoline, dimethylamino
(2E)-1-(5-chlorothiophen-2-yl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one Not reported Not reported Chlorothiophene, dimethylamino

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